molecular formula C17H22N4 B6457579 2,4,5-trimethyl-6-(4-phenylpiperazin-1-yl)pyrimidine CAS No. 2549030-78-4

2,4,5-trimethyl-6-(4-phenylpiperazin-1-yl)pyrimidine

Cat. No.: B6457579
CAS No.: 2549030-78-4
M. Wt: 282.4 g/mol
InChI Key: AHTYLMANNWFGBR-UHFFFAOYSA-N
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Description

2,4,5-trimethyl-6-(4-phenylpiperazin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with three methyl groups and a phenylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-trimethyl-6-(4-phenylpiperazin-1-yl)pyrimidine typically involves the reaction of 2,4,5-trimethylpyrimidine with 4-phenylpiperazine under specific conditions. One common method includes:

    Starting Materials: 2,4,5-trimethylpyrimidine and 4-phenylpiperazine.

    Reaction Conditions: The reaction is often carried out in a solvent such as ethanol or methanol, with the addition of a base like potassium carbonate to facilitate the nucleophilic substitution reaction.

    Temperature and Time: The reaction mixture is usually heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,4,5-trimethyl-6-(4-phenylpiperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, particularly at positions 2, 4, and 5.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Potassium carbonate in ethanol or methanol.

Major Products

    Oxidation: Oxidized derivatives of the pyrimidine ring.

    Reduction: Reduced forms of the phenylpiperazine moiety.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2,4,5-trimethyl-6-(4-phenylpiperazin-1-yl)pyrimidine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,5-trimethyl-6-(4-phenylpiperazin-1-yl)pyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its chemical reactivity and biological activity. The presence of three methyl groups and a phenylpiperazine moiety provides a distinct scaffold for drug development and other applications.

Properties

IUPAC Name

2,4,5-trimethyl-6-(4-phenylpiperazin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4/c1-13-14(2)18-15(3)19-17(13)21-11-9-20(10-12-21)16-7-5-4-6-8-16/h4-8H,9-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHTYLMANNWFGBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N2CCN(CC2)C3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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